molecular formula C14H22N2 B3073117 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline CAS No. 1017345-31-1

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Cat. No.: B3073117
CAS No.: 1017345-31-1
M. Wt: 218.34 g/mol
InChI Key: UCJXEUGMLUYMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline , also known by its chemical formula C14H22N2 , is a compound with intriguing properties. Its molecular weight is approximately 218.34 g/mol . The structure consists of a piperidine ring with an ethyl group and an aniline moiety attached.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-Methylpiperidin-1-yl)ethanamine (a precursor) with aniline. The ethyl group bridges the two nitrogen atoms, resulting in the formation of this compound. The synthetic route may vary, but this general approach is commonly employed .


Molecular Structure Analysis

The molecular structure reveals a central piperidine ring, flanked by an ethyl group and an aniline substituent. The nitrogen atoms in the piperidine ring contribute to its basicity, while the aromatic aniline portion imparts conjugation and potential reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylation, and oxidation. Its reactivity depends on the functional groups present. For instance, it may undergo acylation at the aniline nitrogen or nucleophilic attack at the piperidine ring .

Properties

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-10-16(12)11-9-13-5-7-14(15)8-6-13/h5-8,12H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJXEUGMLUYMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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